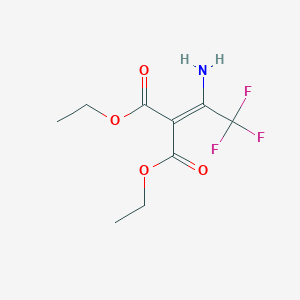
Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate is a chemical compound known for its unique structural properties and reactivity. It is a derivative of propanedioic acid, featuring a trifluoroethylidene group and an amino group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate typically involves a Knoevenagel-type reaction. This reaction involves the condensation of 1,3-diketone substrates with trifluoroacetic anhydride in the presence of a base such as triethylamine . The electrophilic species of trifluoroacetaldehyde is generated in situ, facilitating the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Condensation Reactions: It can undergo further condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Bases: Triethylamine is commonly used in the synthesis of this compound.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is a typical reducing agent for such compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity, including fungicidal properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its unique trifluoroethylidene group, which can enhance the bioavailability of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate involves its interaction with various molecular targets. The trifluoroethylidene group can enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The amino group can form hydrogen bonds and engage in nucleophilic attacks, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl (2,2,2-trifluoroethylidene)malonate: A closely related compound with similar reactivity.
Uniqueness
Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate is unique due to the presence of both an amino group and a trifluoroethylidene group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H12F3NO4 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
diethyl 2-(1-amino-2,2,2-trifluoroethylidene)propanedioate |
InChI |
InChI=1S/C9H12F3NO4/c1-3-16-7(14)5(8(15)17-4-2)6(13)9(10,11)12/h3-4,13H2,1-2H3 |
InChI Key |
UCZJFVPDDKIJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















